What is the molecular structure of 2-(2-bromophenoxy)-3-methylpyrazine
What is the molecular structure of 2-(2-bromophenoxy)-3-methylpyrazine
An In-depth Technical Guide to the Molecular Structure of 2-(2-bromophenoxy)-3-methylpyrazine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-(2-bromophenoxy)-3-methylpyrazine. While specific experimental data for this compound is not extensively published, this document constructs a detailed structural profile through a synthesis of first-principle chemical knowledge and data from analogous compounds. We present a plausible synthetic route, predict the outcomes of key analytical characterization techniques—including NMR and Mass Spectrometry—and discuss the molecule's potential applications in medicinal chemistry and materials science. This guide is designed to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of novel substituted pyrazine derivatives.
Introduction: The Pyrazine Scaffold in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in diverse fields of chemical science.[1][2] It is a core component of essential biomolecules, including riboflavin and folic acid, and is found in numerous natural products and FDA-approved pharmaceuticals.[3] The electron-withdrawing nature of the nitrogen atoms imparts a unique reactivity profile to the pyrazine ring, making it a versatile building block for creating complex molecular architectures.[4] Molecules incorporating the pyrazine moiety are explored for a wide range of therapeutic applications, from antimycobacterial agents like Pyrazinamide to novel kinase inhibitors in oncology.[3][4]
This guide focuses on a specific derivative, 2-(2-bromophenoxy)-3-methylpyrazine, which combines the pyrazine core with a halogenated phenoxy substituent. This combination suggests significant potential as an intermediate in drug discovery, where the bromine atom can serve as a handle for further functionalization via cross-coupling reactions, and the overall structure can engage with biological targets.
Molecular Structure and Physicochemical Properties
The fundamental structure of 2-(2-bromophenoxy)-3-methylpyrazine involves a 3-methylpyrazine ring linked at the C2 position to a 2-bromophenol via an ether bond.
Structural Representation
The two-dimensional and three-dimensional structures are critical for understanding the molecule's properties and potential interactions.
Caption: Molecular structure of 2-(2-bromophenoxy)-3-methylpyrazine.
Conformational Analysis
A key structural feature of diaryl ethers is the dihedral angle between the two aromatic rings. In the related molecule 2-(2-methoxyphenoxy)pyrazine, X-ray crystallography revealed a significant twist, with a dihedral angle of 72.79° between the pyrazine and benzene rings.[5] This is attributed to steric hindrance between the rings and the substituent at the ortho position of the phenoxy group. A similar non-planar conformation is expected for 2-(2-bromophenoxy)-3-methylpyrazine due to the steric bulk of the bromine atom, which would influence the molecule's packing in the solid state and its binding capabilities with macromolecular targets.
Physicochemical Data
The predicted and known properties of the molecule are summarized below.
| Property | Value | Source |
| CAS Number | 1544993-06-7 | [6] |
| Molecular Formula | C₁₁H₉BrN₂O | Calculated |
| Molecular Weight | 265.11 g/mol | Calculated |
| Monoisotopic Mass | 263.9902 Da | Calculated |
| XLogP3 | ~3.0 - 3.5 | Estimated |
| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Topological Polar Surface Area | 38.65 Ų | Calculated |
Proposed Synthesis: A Mechanistic Approach
The most logical and field-proven approach for synthesizing 2-(2-bromophenoxy)-3-methylpyrazine is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed for the preparation of aryl ethers from heterocyclic halides.[7]
Synthetic Workflow Diagram
Caption: Proposed SNAr synthesis workflow.
Detailed Experimental Protocol
Objective: To synthesize 2-(2-bromophenoxy)-3-methylpyrazine from 2-chloro-3-methylpyrazine and 2-bromophenol.
Materials:
-
2-Chloro-3-methylpyrazine (1.0 eq)
-
2-Bromophenol (1.1 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine solution
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Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-methylpyrazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere until the solids are suspended (approx. 0.1 M concentration).
-
Nucleophile Addition: Add 2-bromophenol (1.1 eq) to the stirring suspension at room temperature.
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Causality Insight: Using a slight excess of the nucleophile ensures complete consumption of the electrophilic pyrazine starting material. K₂CO₃ is a mild base sufficient to deprotonate the phenol, generating the active nucleophile (phenoxide) in situ. DMF is an ideal polar aprotic solvent that solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
-
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate. c. Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-(2-bromophenoxy)-3-methylpyrazine.
Structural Elucidation and Analytical Characterization
Confirming the molecular structure of a newly synthesized compound is paramount. The following section details the expected analytical data for 2-(2-bromophenoxy)-3-methylpyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the methyl group. Protons on the electron-deficient pyrazine ring will appear downfield compared to those on the bromophenyl ring.
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¹³C NMR: The carbon NMR will show 11 distinct signals corresponding to each unique carbon atom in the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Pyrazine-H5/H6 | 8.0 - 8.2 (2H, m) | ~140-145 | Aromatic protons on the pyrazine ring. |
| Pyrazine-C2/C3 | - | ~155 (C-O), ~150 (C-CH₃) | Quaternary carbons, C2 shifted downfield by ether oxygen. |
| Methyl (-CH₃) | ~2.6 (3H, s) | ~20-25 | Singlet for the methyl group protons. |
| Bromophenyl-H | 7.0 - 7.8 (4H, m) | ~115-135 | Complex multiplet for the four protons on the bromophenyl ring. |
| Bromophenyl-C1/C2 | - | ~150 (C-O), ~115 (C-Br) | Quaternary carbons attached to oxygen and bromine. |
Note: These are estimated values based on data for similar compounds like 2-methylpyrazine and substituted phenols.[8][9] Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.[10]
-
Expected M⁺: m/z 264
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Expected M+2: m/z 266
-
-
Key Fragmentation Pattern: A primary fragmentation pathway would be the cleavage of the C-O ether bond, leading to fragments corresponding to the [M - C₆H₄BrO]⁺ ion (3-methylpyrazinyl cation) and the [C₆H₄BrO]⁺ ion (bromophenoxy cation).
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
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Aromatic C-H Stretch: ~3050-3100 cm⁻¹
-
Aliphatic C-H Stretch (Methyl): ~2950-2850 cm⁻¹
-
Aromatic C=C and C=N Stretch: ~1400-1600 cm⁻¹ (multiple bands characteristic of the heteroaromatic system)
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Aryl Ether C-O-C Stretch: A strong, characteristic band around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
C-Br Stretch: ~500-600 cm⁻¹
Potential Applications in Research and Development
The structure of 2-(2-bromophenoxy)-3-methylpyrazine is intrinsically valuable for professionals in drug discovery and materials science.
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Medicinal Chemistry Scaffold: Pyrazine derivatives are well-established pharmacophores.[1][2] This molecule can serve as a starting point for generating libraries of novel compounds. The bromine atom is a key functional handle for introducing further diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of structure-activity relationships (SAR) against various biological targets.[11]
-
Fragment-Based Drug Design (FBDD): The molecule itself can be considered a fragment for screening against proteins of interest. The combination of a heteroaromatic system and a halogenated phenyl ring provides diverse interaction points, including hydrogen bonding (N, O acceptors), π-π stacking, and halogen bonding.
-
Materials Science: Pyrazine-based compounds are used in the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials due to their electronic properties.[3] The introduction of a heavy atom like bromine can influence photophysical properties, such as promoting intersystem crossing, which is relevant for applications in phosphorescent materials.
Conclusion
2-(2-bromophenoxy)-3-methylpyrazine is a molecule with significant untapped potential. This guide provides a robust theoretical framework for its synthesis and structural characterization, grounded in established chemical principles and data from analogous structures. By outlining a clear synthetic protocol and predicting the key analytical signatures, we have created a self-validating system for researchers to confidently produce and identify this compound. Its value as a versatile building block in medicinal chemistry and materials science makes it a compelling target for future research and development endeavors.
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